Propisochlor

Description

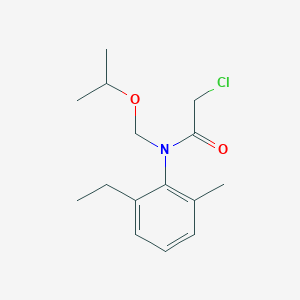

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-ethyl-6-methylphenyl)-N-(propan-2-yloxymethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-12(4)15(13)17(14(18)9-16)10-19-11(2)3/h6-8,11H,5,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNDFYDURHAESM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(COC(C)C)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058205 | |

| Record name | Propisochlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86763-47-5 | |

| Record name | Propisochlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86763-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propisochlor [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086763475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propisochlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPISOCHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88248R3YQC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Propisochlor's Mechanism of Action in Plants: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propisochlor, a member of the chloroacetamide class of herbicides, exerts its phytotoxic effects primarily through the inhibition of very-long-chain fatty acid (VLCFA) synthesis. This disruption of lipid metabolism leads to a cascade of cellular and physiological consequences, ultimately resulting in the cessation of growth and death of susceptible plant species. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, detailing its primary target, downstream effects on cellular processes, and the experimental methodologies used to elucidate its mode of action.

Primary Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongases

This compound's primary target in plants is the enzyme complex responsible for the elongation of very-long-chain fatty acids (VLCFAs), specifically the VLCFA elongases (also known as 3-ketoacyl-CoA synthases).[1][2][3] These enzymes are crucial for the synthesis of fatty acids with chain lengths greater than 18 carbons.

The VLCFA Elongation Pathway

The synthesis of VLCFAs is a four-step process that occurs in the endoplasmic reticulum. This compound inhibits the first and rate-limiting step, the condensation of a C2 unit from malonyl-CoA with a long-chain acyl-CoA.

Downstream Physiological and Cellular Effects

The inhibition of VLCFA synthesis by this compound triggers a series of downstream effects that collectively contribute to its herbicidal activity.

Disruption of Cell Division and Growth

VLCFAs are essential components of various cellular structures, including cell membranes and the protective outer layer of cuticular waxes. A deficiency in VLCFAs disrupts the formation and integrity of these structures, leading to a cessation of cell division and expansion, particularly in the rapidly growing meristematic tissues of shoots and roots. This is a hallmark symptom of chloroacetamide herbicide injury.

Alterations in Signaling Pathways

Recent research has revealed a link between VLCFA synthesis and plant hormone signaling. Specifically, a reduction in VLCFA levels has been shown to increase the biosynthesis of cytokinins, a class of plant hormones that regulate cell division and differentiation.[4] This upregulation of cytokinin synthesis in the vasculature of plants treated with VLCFA synthesis inhibitors can lead to abnormal cell proliferation.[4]

Quantitative Data on this compound's Effects

| Herbicide | Target/Process | Value | Organism/System | Reference |

| Metazachlor | VLCFA Synthesis | I50 ≈ 10–100 nM | Etiolated leek seedlings | [3] |

| Metazachlor | VLCFA-Synthase | Half-inhibition < 10⁻⁸ M | Recombinant enzyme | [1] |

Detailed Experimental Protocols

The following protocols outline the key experiments used to characterize the mechanism of action of this compound and other VLCFA-inhibiting herbicides.

In Vitro VLCFA Elongase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on VLCFA elongase activity.

Materials:

-

Microsomal preparations from etiolated seedlings (e.g., leek, barley)

-

Radiolabeled precursor: [2-¹⁴C]malonyl-CoA

-

Acyl-CoA substrates (e.g., 16:0-CoA to 22:0-CoA)

-

This compound (or other test compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer (e.g., containing phosphate (B84403) buffer, MgCl₂, NADH, NADPH)

-

Scintillation cocktail and counter

Procedure:

-

Prepare microsomal fractions from etiolated plant seedlings known to have high VLCFA elongase activity.

-

Set up reaction mixtures containing the reaction buffer, microsomal preparation, and acyl-CoA substrate.

-

Add varying concentrations of this compound to the reaction mixtures. Include a solvent control (no herbicide).

-

Pre-incubate the mixtures for a defined period (e.g., 10-30 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding [2-¹⁴C]malonyl-CoA.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding a strong acid (e.g., HCl).

-

Extract the fatty acids from the reaction mixture using an organic solvent (e.g., hexane).

-

Separate the VLCFAs from other fatty acids using thin-layer chromatography (TLC).

-

Quantify the amount of radiolabel incorporated into the VLCFA fraction using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Analysis of Plant Fatty Acid Profile by GC-MS

This method is used to determine the in vivo effects of this compound on the fatty acid composition of plants.

Materials:

-

Plant tissue from treated and untreated plants

-

Internal standards (e.g., deuterated fatty acids)

-

Solvents for extraction (e.g., methanol, chloroform, iso-octane)

-

Derivatization agent (e.g., pentafluorobenzyl bromide)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Harvest plant tissue at a specific time point after treatment with this compound.

-

Homogenize the tissue and extract total lipids using a suitable solvent system (e.g., Folch method).

-

Add a known amount of internal standard to the lipid extract for quantification.

-

Saponify the lipids to release free fatty acids.

-

Derivatize the fatty acids to form volatile esters (e.g., fatty acid methyl esters or pentafluorobenzyl esters).

-

Analyze the derivatized fatty acids by GC-MS.

-

Identify and quantify individual fatty acids based on their retention times and mass spectra, comparing them to known standards.

-

Compare the fatty acid profiles of treated and untreated plants to identify changes in VLCFA levels.

Plant Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of this compound's effect on cell cycle progression.

Materials:

-

Plant root tips or other meristematic tissue from treated and untreated plants

-

Enzyme solution for protoplast isolation (e.g., cellulase, pectinase)

-

Fixative (e.g., cold 70% ethanol)

-

RNase A solution

-

Propidium (B1200493) iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat seedlings with various concentrations of this compound for a defined period.

-

Excise root tips or other meristematic tissues.

-

Digest the cell walls using an enzyme solution to release protoplasts.

-

Fix the protoplasts in cold 70% ethanol (B145695) and store at 4°C.

-

Wash the fixed cells with a suitable buffer (e.g., PBS).

-

Treat the cells with RNase A to degrade RNA.

-

Stain the cells with propidium iodide, which intercalates with DNA.

-

Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.

-

Generate DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Compare the cell cycle distribution of treated and untreated cells to identify any cell cycle arrest.

Conclusion

This compound is a potent inhibitor of VLCFA synthesis in plants, a mechanism that leads to the disruption of critical cellular processes, including cell division and growth. The understanding of its mode of action has been elucidated through a combination of in vitro enzyme assays, in vivo analysis of fatty acid profiles, and cellular studies. Further research into the specific interactions of this compound with different VLCFA elongase isoforms and the intricate details of the downstream signaling cascades will provide a more complete picture of its herbicidal activity and may aid in the development of new weed management strategies.

References

- 1. The very-long-chain fatty acid synthase is inhibited by chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Herbicide Inhibitors of Vlcfa Elongation | Inhibitors of Fatty Acid Synthesis and Elongation - passel [passel2.unl.edu]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of propisochlor

An In-depth Technical Guide on the Physicochemical Properties of Propisochlor

Introduction

This compound is a selective, pre-emergence herbicide belonging to the chloroacetanilide class of chemicals.[1][2] It is primarily utilized for the control of annual grasses and certain broadleaf weeds in a variety of agricultural crops, including corn, soybeans, and cotton.[2][3] Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which disrupts cell division and ultimately prevents weed germination and growth.[3][4] This technical guide provides a comprehensive overview of the core , intended for researchers, scientists, and professionals in drug and pesticide development.

Chemical Identity

This compound is identified by several names and chemical codes, which are crucial for regulatory and research purposes.

| Identifier | Value | Source |

| IUPAC Name | 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(propan-2-yloxy)methyl]acetamide | [1][5] |

| CAS Name | 2-chloro-N-(2-ethyl-6-methylphenyl)-N-((1-methylethoxy)methyl)acetamide | [1] |

| CAS Number | 86763-47-5 | [1][2][3][5][6][7][8] |

| Molecular Formula | C₁₅H₂₂ClNO₂ | [1][2][3][5][6][7][8] |

| Molecular Weight | 283.79 g/mol | [2][5][6][7][8] |

| Canonical SMILES | CCC1=CC=CC(=C1N(COC(C)C)C(=O)CCl)C | [1][5] |

| InChI Key | KZNDFYDURHAESM-UHFFFAOYSA-N | [1][5] |

| Synonyms | Proponit, Propizochlor, 2-Chloro-2′-ethyl-6′-methyl-N-(isopropoxymethyl)acetanilide | [5][7][8][9] |

Physicochemical Properties

The efficacy, environmental fate, and toxicological profile of this compound are dictated by its physicochemical properties. These properties are summarized in the table below.

| Property | Value | Conditions | Source |

| Physical State | Amber-colored viscous liquid; Colorless oily liquid | Ambient | [3][6] |

| Melting Point | 21.6 °C | - | [2][9][10] |

| Boiling Point | >243 °C | - | [9] |

| 277 °C | - | [1] | |

| 399.34 °C | Estimated at 760 mm Hg | [10] | |

| Density | 1.0966 g/mL | - | [1] |

| 1.097 g/cm³ | - | [2] | |

| Water Solubility | 90.8 mg/L | 20 °C, pH 7 | [1] |

| 184 mg/L | 20 °C | [3] | |

| 184 mg/L | 25 °C | [2][10] | |

| Vapor Pressure | 3.1 mPa (3.00e-05 mmHg) | 20 °C | [1][9] |

| 1.1 x 10⁻³ Pa | 20 °C | [3] | |

| Octanol-Water Partition Coefficient (log P) | 3.3 | pH 7, 20 °C | [1] |

| 3.5 | - | [10] | |

| 3.9 | Computed | [5] | |

| Dissociation Constant (pKa) | No data available | - | [1] |

| Flash Point | 195.3 °C | Estimated, TCC | [9][10] |

Experimental Protocols

Standardized methodologies are employed to determine the physicochemical properties of chemical substances like this compound. While specific experimental reports for this compound are not publicly detailed, the following represents the standard protocols that would be used.

Determination of Octanol-Water Partition Coefficient (log P)

The octanol-water partition coefficient (Kow or Pow) is a critical parameter for predicting the environmental distribution and bioaccumulation potential of a substance.[11][12]

Principle: This method determines the ratio of a chemical's concentration in a two-phase system of n-octanol and water at equilibrium.[11] The logarithm of this ratio is the log P value.

Methodology (Shake-Flask Method - OECD Guideline 107):

-

Preparation: A stock solution of this compound is prepared in n-octanol. The n-octanol and water used must be mutually saturated prior to the experiment.

-

Partitioning: A small volume of the n-octanol stock solution is added to a larger volume of water in a vessel, or a solution of this compound in water is mixed with n-octanol. The vessel is securely sealed.

-

Equilibration: The vessel is agitated (shaken) at a constant temperature (e.g., 20-25 °C) for a sufficient period to allow equilibrium to be reached. Centrifugation is then used to separate the two phases (n-octanol and water).

-

Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase (Co) to the concentration in the aqueous phase (Cw). The final value is expressed as its base-10 logarithm (log P).

Determination of Water Solubility

Principle: This method measures the saturation concentration of a substance in water at a given temperature.

Methodology (Column Elution Method - OECD Guideline 105):

-

Preparation: A solid support material (e.g., glass beads, silica (B1680970) gel) is coated with an excess of this compound. This material is then packed into a column.

-

Equilibration: Water is pumped through the column at a slow, constant flow rate and at a constant temperature. This allows the water to become saturated with this compound.

-

Analysis: The eluate is collected in fractions. The concentration of this compound in each fraction is measured using an appropriate analytical method (e.g., HPLC-UV).

-

Determination: The solubility is determined from the plateau of the concentration curve, where consecutive fractions show a constant concentration of this compound.

Logical and Experimental Workflows

Mode of Action

This compound's herbicidal activity stems from its ability to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. This disruption is a key pathway leading to the death of the weed.

Caption: Mode of action pathway for this compound.

Commercial Synthesis Workflow

The commercial synthesis of this compound is a multi-stage process involving the formation of key intermediates.[1]

Caption: Commercial synthesis workflow of this compound.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. jiangsu huaian automation instrument co., LTD., [jschanglong.com]

- 3. agrochemx.com [agrochemx.com]

- 4. m.youtube.com [m.youtube.com]

- 5. This compound | C15H22ClNO2 | CID 167454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. achemtek.com [achemtek.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. scbt.com [scbt.com]

- 9. echemi.com [echemi.com]

- 10. This compound, 86763-47-5 [thegoodscentscompany.com]

- 11. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 12. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

Propisochlor CAS number and chemical structure

An In-depth Technical Guide to Propisochlor

This guide provides a comprehensive overview of the herbicide this compound, intended for researchers, scientists, and professionals in drug development. It covers its chemical identity, mechanism of action, physicochemical properties, toxicological profile, and environmental fate. Detailed experimental protocols for its synthesis and analysis are also included.

Chemical Identity and Structure

This compound is a selective, pre-emergence herbicide belonging to the chloroacetanilide class of chemicals.[1] It is used to control annual grasses and some broadleaf weeds in various agricultural crops.[2]

-

IUPAC Name: 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(propan-2-yloxymethyl)acetamide[5]

-

Synonyms: 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(isopropoxymethyl)acetamide, Proponit[3][6]

The chemical structure of this compound features a chloroacetyl group attached to a substituted aniline (B41778) ring.

Physicochemical and Toxicological Properties

This compound's properties are summarized in the table below. It is a colorless to amber viscous liquid with low water solubility and is stable under normal conditions.[2][7] Toxicological data indicates it is harmful in contact with skin and requires appropriate handling precautions.[2][8]

| Property | Value | Reference(s) |

| Appearance | Colorless oily liquid (pure); Amber-colored viscous liquid (technical) | [4][7] |

| Melting Point | 21.6 °C | [2][9] |

| Boiling Point | >243 °C | [9] |

| Density | 1.097 - 1.100 g/cm³ | [2][9] |

| Vapor Pressure | 1.1 x 10⁻³ Pa (at 20°C) | [7] |

| Water Solubility | 90.8 - 184 mg/L (at 20-25°C) | [1][2][7] |

| Organic Solvent Solubility | Soluble in most organic solvents | [2] |

| LogP (o/w) | 3.500 - 3.9 | [5][10] |

| Acute Oral LD₅₀ (rat) | 3430 mg/kg | [2] |

| Acute Dermal LD₅₀ (rat) | >2000 mg/kg | [2] |

| GHS Hazard Statements | H312 (Harmful in contact with skin), H400/H410 (Very toxic to aquatic life) | [5] |

| Acceptable Daily Intake (ADI) | 0.025 mg/kg bw/day | [5] |

Mechanism of Action

This compound's primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1][7] As a member of the Herbicide Resistance Action Committee (HRAC) K3 group, it targets and inhibits VLCFA elongase enzymes.[11][12] These enzymes are crucial for the biosynthesis of hydrophobic polymers that are essential for plant cuticle formation and cell membrane integrity.[11][12] By disrupting VLCFA synthesis, this compound inhibits cell division and shoot elongation in germinating weeds, ultimately leading to their death before they emerge from the soil.[1][7]

Environmental Fate

The persistence and mobility of this compound in the environment are key considerations for its use. Its degradation is influenced by microbial, chemical, and photodegradation processes.[13][14]

-

Soil Half-life (aerobic): 20-40 days[7]

-

Water Half-life (pH 7, 20°C): 30-60 days[7]

-

Soil Adsorption Coefficient (Koc): 400-600 mL/g, indicating moderate adsorption to soil particles.[7]

The moderate adsorption and relatively short half-life suggest a low potential for leaching into groundwater under typical conditions.[7]

Experimental Protocols

Synthesis of this compound

A common commercial synthesis of this compound involves a multi-step process.[1] A novel production process has also been patented, outlining a continuous flow method.[6]

Step 1: Imine Synthesis

-

Reactants: 6-ethyl-o-toluidine and methoxyacetone.

-

Catalyst: p-toluenesulfonic acid.

-

Solvent: Toluene.

-

Procedure: The reactants are heated at approximately 88°C for 10 hours to form the corresponding imine intermediate.[1] Water is removed during the reaction.

Step 2: Hydrogenation

-

Reactant: Imine intermediate from Step 1.

-

Procedure: The imine is reduced via hydrogenation under high pressure at 50°C in an autoclave to yield N-(1-methoxymethyl-ethyl)-2-ethyl-6-methylaniline.[1]

Step 3: Acylation

-

Reactants: The amine from Step 2 and chloroacetyl chloride.

-

Reagent: Sodium carbonate (to neutralize HCl byproduct).

-

Solvent: Toluene and water.

-

Procedure: The amine is reacted with chloroacetyl chloride in the presence of sodium carbonate to form the final product, this compound.[1] The product is then isolated and purified.

Analytical Protocol: Determination in Soil and Water by QuEChERS and UPLC-MS/MS

This protocol is based on the widely used "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method for pesticide residue analysis.[3]

1. Sample Preparation and Extraction:

-

Weigh a representative sample of soil or measure a volume of water.

-

Add acetonitrile (B52724) as the extraction solvent.

-

Shake vigorously to ensure thorough mixing and extraction of this compound from the matrix.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the acetonitrile extract.

-

Add a mixture of salts and sorbents, typically magnesium sulfate (B86663) (MgSO₄) to remove water and Primary Secondary Amine (PSA) sorbent to remove interfering matrix components like fatty acids and organic acids.

-

Vortex the mixture and then centrifuge at high speed to pellet the sorbents and salts.

3. Analysis by UPLC-MS/MS:

-

Instrumentation: Ultra-Performance Liquid Chromatography coupled with a Tandem Mass Spectrometer (UPLC-MS/MS).

-

Procedure:

-

Carefully collect the supernatant (the cleaned extract).

-

Filter the extract through a 0.22 µm filter into an autosampler vial.

-

Inject the sample into the UPLC-MS/MS system.

-

This compound is separated from other components by the UPLC column and then detected and quantified by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

-

Quantification: The concentration of this compound is determined by comparing the peak area from the sample to a calibration curve prepared from certified reference standards. The reported limit of detection (LOD) for this method ranges from 0.03 to 0.12 µg/kg in different matrices.[3]

Visualizations

References

- 1. This compound [sitem.herts.ac.uk]

- 2. jschanglong.com [jschanglong.com]

- 3. [PDF] Determination of Herbicide this compound in Soil, Water and Rice by Quick, Easy, Cheap, Effective, Rugged and Safe (QuEChERS) Method Using by UPLC-ESI-MS/MS | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C15H22ClNO2 | CID 167454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN102718677A - Novel this compound production process - Google Patents [patents.google.com]

- 7. agrochemx.com [agrochemx.com]

- 8. echemi.com [echemi.com]

- 9. This compound CAS#: 86763-47-5 [m.chemicalbook.com]

- 10. This compound, 86763-47-5 [thegoodscentscompany.com]

- 11. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pesticides and the Environment | MU Extension [extension.missouri.edu]

- 14. crec.ifas.ufl.edu [crec.ifas.ufl.edu]

Propisochlor IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Propisochlor, a selective chloroacetamide herbicide. It includes detailed information on its chemical identity, physicochemical properties, toxicological profile, and mechanism of action. This guide is intended for researchers, scientists, and professionals involved in drug development and environmental science.

Chemical Identity

This compound is the common name for the chemical compound with the IUPAC name 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(propan-2-yloxymethyl)acetamide.[1][2] It is a widely used herbicide for the pre-emergence control of annual grasses and some broadleaf weeds in various crops.[3][4]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(propan-2-yloxymethyl)acetamide[1][2] |

| CAS Number | 86763-47-5[1][5][6] |

| Molecular Formula | C₁₅H₂₂ClNO₂[1][5][6] |

| Molecular Weight | 283.79 g/mol [1][5][6] |

Synonyms and Trade Names:

This compound is known by various synonyms and trade names, including:

-

2-Chloro-N-(2-ethyl-6-methylphenyl)-N-((1-methylethoxy)methyl)acetamide[1]

-

2-Chloro-2′-ethyl-6′-methyl-N-(isopropoxymethyl)acetanilide[5]

-

This compound [ISO][1]

-

PROPIZOCHLOR[1]

Physicochemical Properties

This compound is a colorless to light yellow or brown oily liquid, depending on its purity.[3][6] It is soluble in most organic solvents.[3]

Table 2: Physicochemical Data of this compound

| Property | Value | Source |

| Physical State | Oily liquid | [6] |

| Color | Colorless to light yellow/brown | [3][6] |

| Melting Point | 21.6 °C | [4] |

| Density | 1.076 g/cm³ at 20°C | [3] |

| Water Solubility | 184 mg/L at 20°C | [7] |

| Vapor Pressure | 1.1 × 10⁻³ Pa at 20°C | [7] |

Toxicological Profile

This compound exhibits moderate acute toxicity. It is harmful if swallowed or absorbed through the skin.

Table 3: Acute Toxicity of this compound

| Test | Species | Route | Value |

| LD₅₀ | Rat | Oral | 3430 mg/kg[4] |

| LD₅₀ | Rat | Dermal | >2000 mg/kg[4] |

Mechanism of Action

This compound is a member of the chloroacetamide class of herbicides.[2] Its primary mode of action is the inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[7] This inhibition disrupts the formation of cell membranes, leading to a cessation of cell division and growth, ultimately causing the death of the weed seedlings before or shortly after they emerge from the soil.[7]

The specific target of chloroacetamide herbicides is believed to be one or more of the elongase enzymes involved in the VLCFA synthesis pathway. By inhibiting these enzymes, this compound disrupts the production of fatty acids with chain lengths greater than 18 carbons, which are essential components of various cellular structures, including waxes, suberin, and sphingolipids.

Caption: Inhibition of VLCFA biosynthesis by this compound.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves a multi-step process. A detailed protocol is outlined in various patents, with a common route being the reaction of 2-ethyl-6-methylaniline (B166961) with formaldehyde (B43269) and isopropanol (B130326) to form an intermediate, which is then reacted with chloroacetyl chloride.

A representative, though not exhaustive, synthetic scheme is as follows:

-

Imine Synthesis: 2-ethyl-6-methylaniline is reacted with formaldehyde in the presence of a depolymerizing agent. The reaction mixture is heated, and water is removed to yield the corresponding imine.

-

Acid Amide Synthesis: The synthesized imine is then reacted with chloroacetyl chloride. This acylation step is typically carried out at a controlled temperature.

-

Final Product Formation: The resulting acid amide is reacted with isopropanol under specific temperature and pH conditions to yield this compound. The final product is then purified, for example, through evaporation of solvents and washing.

Note: This is a generalized description. For detailed, replicable protocols, consulting specific patents and chemical synthesis literature is recommended.

Analytical Methodology: QuEChERS with UPLC-MS/MS

A common and effective method for the determination of this compound residues in various matrices such as soil, water, and crops is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS).

A summary of the protocol is as follows:

-

Sample Extraction: A homogenized sample (e.g., 10 g of soil or crop material, or 10 mL of water) is placed in a centrifuge tube. Acetonitrile (B52724) is added as the extraction solvent.

-

Salting-out and Phase Separation: A mixture of salts, typically magnesium sulfate (B86663) and sodium chloride, is added to the tube. The tube is shaken vigorously and then centrifuged to separate the acetonitrile layer from the aqueous/solid matrix.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a d-SPE tube containing a sorbent material (e.g., primary secondary amine - PSA) and magnesium sulfate. The tube is vortexed and then centrifuged. The PSA helps in removing interfering matrix components.

-

UPLC-MS/MS Analysis: The final cleaned-up extract is filtered and injected into the UPLC-MS/MS system for quantification. This compound is typically detected using multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

For precise details on instrument parameters, mobile phases, and validation data, refer to specific analytical chemistry publications.

Conclusion

This technical guide provides a summary of the key information regarding the herbicide this compound. The data presented on its chemical identity, physicochemical properties, and toxicological profile are essential for researchers and scientists in the fields of agriculture, environmental science, and drug development. The elucidation of its mechanism of action as an inhibitor of very-long-chain fatty acid biosynthesis provides a basis for understanding its herbicidal activity and for the development of new weed management strategies. The provided outlines of experimental protocols for synthesis and analysis serve as a starting point for further detailed investigation. It is recommended to consult the primary literature for in-depth, replicable experimental procedures.

References

Propisochlor degradation products and metabolites

An In-depth Technical Guide to the Degradation Products and Metabolites of Propisochlor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the degradation and metabolism of this compound, a selective chloroacetanilide herbicide. This compound is utilized for pre-emergence or pre-plant control of annual grasses and specific broadleaf weeds in various crops. Its environmental fate and metabolic pathways are critical areas of study for assessing its ecological impact and ensuring food safety. This document details the known degradation products and metabolites of this compound formed through various environmental and biological processes, summarizes quantitative data, outlines relevant experimental protocols, and visualizes the key transformation pathways.

Environmental Degradation of this compound

This compound is subject to degradation in the environment through abiotic and biotic processes, including photodegradation, hydrolysis, and microbial degradation. Microbial activity is considered the primary mechanism for its dissipation in soil and water.[1]

Photodegradation

This compound undergoes photolysis in aqueous environments, a process influenced by factors such as light source, pH, and the presence of dissolved oxygen.[2][3] The degradation follows first-order kinetics.[2][4] Studies indicate that key transformations during photolysis involve dechlorination and reactions at the alpha-hydrogen of the benzene (B151609) ring's substituent. The core benzene ring and the amido linkage tend to remain stable.[2][3]

Hydrolysis

This compound is susceptible to hydrolysis, particularly in alkaline conditions.[2][5] The rate of hydrolysis has been shown to follow first-order kinetics.[5] Compared to other chloroacetamide herbicides like acetochlor (B104951) and metolachlor, which have half-lives of years at neutral pH, this compound is less persistent, with a half-life in the range of weeks.[6][7]

Microbial Degradation

Microbial action is the principal route of this compound degradation in soil and aquatic systems.[1] The persistence in soil can vary, with reported half-lives ranging from approximately 1.9 to 6.1 days, while in water, the half-life is shorter, ranging from 0.56 to 1.5 days.[1][8][9]

-

Aerobic Degradation: Under aerobic conditions, bacteria metabolize this compound primarily through N-dealkoxymethylation and O-dealkylation. Enzymes such as Cytochrome P450 oxygenase are implicated in these transformations.[1]

-

Anaerobic Degradation: In anaerobic environments, dechlorination is a common initial step in the degradation pathway.[1] A dehydrochlorinated derivative has been identified as a metabolite.[10] Certain sulfate-reducing bacteria have been shown to degrade chloroacetamide herbicides by reducing sulfate (B86663) to sulfide, which then attacks the carbon-chlorine bond.[1]

This compound Metabolites

Several metabolites of this compound have been identified in various matrices. The primary routes of metabolism involve transformations of the chloroacetyl and N-alkoxyalkyl groups.

-

Soil Metabolites: A major metabolite identified in soil is 2-((2-ethyl-6-methylphenyl) (isopropoxymethyl)amino)-2-oxoethane sulfonic acid (this compound-ESA).[4]

-

Plant and Animal Metabolites: While specific studies on this compound metabolism in plants and animals are limited, it has been suggested that sulfenic and sulfinic acid ester derivatives are formed.[10] Toxicological studies in rats have been conducted to determine safety profiles like LD50 and No-Observed-Adverse-Effect-Level (NOAEL), but these studies did not focus on metabolite identification.[7][11] For other chlorinated compounds, mercapturic acids have been identified as major urinary metabolites in rats, suggesting a potential pathway for this compound via glutathione (B108866) conjugation.[1]

Quantitative Data on this compound Degradation

The following tables summarize the available quantitative data on the degradation rates and metabolite occurrence of this compound.

Table 1: Degradation Half-Life of this compound in Various Matrices

| Matrix | Half-Life (t½) in Days | Conditions | Reference(s) |

| Soil | 1.9 - 5.25 | Field Conditions | [1] |

| Soil | 6.07 | Field Conditions | [9] |

| Soil | 1.9 - 3.1 | Field Conditions (Anhui, Guangxi) | [8] |

| Water | 0.56 - 1.5 | Lab/Field Conditions | [1] |

| Water | 1.0 - 1.5 | Field Conditions (Anhui, Guangxi, Hunan) | [8] |

| Rice Stalks | 1.7 - 5.7 | Field Conditions (Hunan, Anhui, Guangxi) | [8] |

Table 2: Known this compound Metabolites and Their Occurrence

| Metabolite Name | Chemical Formula | Matrix | Maximum Occurrence / Fraction | Reference(s) |

| 2-((2-ethyl-6-methylphenyl) (isopropoxymethyl)amino)-2-oxoethane sulfonic acid | C₁₅H₂₃NO₅S | Soil | 0.210 (Major Fraction) | [4] |

| Dehydrochlorinated derivative | Not Specified | Soil (with alginite) | Identified, not quantified | [10] |

| Sulfenic and sulfinic acid ester derivatives | Not Specified | Animals, Plants | Identified, not quantified | [10] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate study of this compound degradation and metabolism. Below are representative methodologies based on established analytical techniques for pesticide residue analysis.

Sample Preparation: QuEChERS Method for Soil, Water, and Rice

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is widely used for the extraction of pesticide residues from various matrices.[9][12][13]

-

Sample Homogenization: Weigh 10-15 g of a homogenized solid sample (soil, rice) or take 10-15 mL of a water sample into a 50 mL centrifuge tube.

-

Extraction: Add 10 mL of acetonitrile (B52724) (for the EN method) or 15 mL of acetonitrile with 1% acetic acid (for the AOAC method). For dry samples, add an appropriate amount of water for hydration.[12]

-

Salting Out: Add the appropriate QuEChERS extraction salt mixture (e.g., for the EN 15662 method: 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).[12]

-

Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

-

Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge for 5 minutes.

-

Analysis: The final extract is ready for analysis by LC-MS/MS or GC-MS.

Analytical Determination: GC-MS/MS

Gas chromatography-tandem mass spectrometry is a powerful technique for the sensitive and selective quantification of this compound and its non-polar metabolites.[14]

-

Gas Chromatograph (GC) System: Agilent 7890 Series or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[15]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

-

Injector: Split/splitless inlet at 250-280°C.

-

Oven Temperature Program:

-

Initial temperature: 70-80°C, hold for 1-2 min.

-

Ramp 1: 25°C/min to 180°C.

-

Ramp 2: 5-10°C/min to 280-300°C, hold for 5-10 min.

-

-

Mass Spectrometer (MS) System: Triple Quadrupole (e.g., Agilent 7010B).

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230-250°C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for target analytes. Precursor and product ions must be optimized for this compound and its specific metabolites.

Analytical Determination: UPLC-MS/MS

Ultra-performance liquid chromatography-tandem mass spectrometry is ideal for analyzing more polar metabolites like this compound-ESA.[13][16]

-

UPLC System: Waters ACQUITY UPLC, Agilent 1290 Infinity II, or equivalent.

-

Column: C18 reverse-phase column (e.g., ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).[16]

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A typical gradient would start at 5-10% B, ramp up to 95-100% B over 10-15 minutes, hold, and then re-equilibrate.

-

Flow Rate: 0.3-0.4 mL/min.

-

Mass Spectrometer (MS) System: Triple Quadrupole (e.g., Agilent 6470).

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Source Parameters: Optimized gas temperature, gas flow, and capillary voltage.

-

Acquisition Mode: Dynamic Multiple Reaction Monitoring (dMRM).

Degradation and Metabolism Pathways

The degradation of this compound involves several key chemical reactions that transform the parent molecule into various byproducts. The pathways can be visualized to better understand the sequence of these transformations.

Caption: A typical experimental workflow for the analysis of this compound metabolites.

Caption: A proposed pathway for the microbial degradation of this compound in the environment.

Conclusion

The degradation of this compound in the environment is a multifaceted process involving photolysis, hydrolysis, and, most significantly, microbial degradation. The primary transformation products result from dechlorination, hydrolysis of the chloroacetyl group, and modifications to the N-isopropoxymethyl side chain, leading to metabolites such as this compound-ESA. While significant progress has been made in identifying these pathways and developing analytical methods, further research is needed to fully characterize all degradation products, particularly those from photolysis and plant/animal metabolism. A deeper understanding of the quantitative formation and persistence of these metabolites is crucial for a comprehensive environmental risk assessment. The protocols and pathways outlined in this guide serve as a foundational resource for researchers in this field.

References

- 1. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for 1,2-Dichloropropane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Characterization of Two Novel Propachlor Degradation Pathways in Two Species of Soil Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photolysis behavior of herbicide this compound in water media and preliminary analysis of photoproducts under different light sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [sitem.herts.ac.uk]

- 5. This compound | C15H22ClNO2 | CID 167454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Toxicological profile of this compound in a two-year experiment on Wistar Han male rats [protox.medved.kiev.ua]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous determination of acetochlor and this compound residues in corn and soil by solid phase extraction and gas chromatography with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of this compound in an acute oral toxicology study in rats [zdrav.kg]

- 12. hpst.cz [hpst.cz]

- 13. [PDF] Determination of Herbicide this compound in Soil, Water and Rice by Quick, Easy, Cheap, Effective, Rugged and Safe (QuEChERS) Method Using by UPLC-ESI-MS/MS | Semantic Scholar [semanticscholar.org]

- 14. agilent.com [agilent.com]

- 15. mdpi.com [mdpi.com]

- 16. agilent.com [agilent.com]

An In-depth Technical Guide to the Environmental Fate and Behavior of Propisochlor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propisochlor, a selective pre-emergence herbicide from the chloroacetamide class, is utilized for the control of annual grasses and some broadleaf weeds in various agricultural settings. Its environmental fate and behavior are of significant interest to researchers and environmental scientists due to its potential for off-site transport and impact on non-target organisms. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's environmental distribution, degradation, and persistence. Key processes including hydrolysis, photolysis, biodegradation, and soil sorption are discussed in detail, supported by quantitative data and detailed experimental protocols based on internationally recognized guidelines.

Physicochemical Properties

The environmental behavior of a pesticide is fundamentally governed by its physicochemical properties. These properties influence its solubility, volatility, and affinity for different environmental compartments such as soil and water.

| Property | Value | Reference |

| IUPAC Name | 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(propan-2-yloxymethyl)acetamide | |

| CAS Number | 86763-47-5 | |

| Molecular Formula | C15H22ClNO2 | |

| Molecular Weight | 283.79 g/mol | |

| Physical State | Colorless to brown liquid | |

| Melting Point | 21.6 °C | |

| Water Solubility | 184 mg/L at 25°C | |

| Vapor Pressure | 1.1 x 10⁻³ Pa at 20°C | |

| Octanol-Water Partition Coefficient (log Kow) | 3.9 |

Environmental Degradation

This compound is subject to degradation in the environment through a combination of abiotic and biotic processes. The primary routes of degradation are hydrolysis, photolysis, and microbial degradation.

Hydrolysis

Photolysis

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. In aquatic environments, this compound is susceptible to photolysis.

Key Findings from Photolysis Studies:

-

The rate of photolysis is influenced by the light source, initial concentration, pH, and the presence of dissolved oxygen.

-

Photodegradation of this compound in water generally follows first-order kinetics[1].

-

Degradation is accelerated in alkaline solutions[1].

-

The presence of dissolved oxygen can promote photolysis up to an optimal concentration[1].

-

The primary photolytic degradation pathway involves dechlorination, while the benzene (B151609) ring and the amido linkage tend to remain intact[1].

| Parameter | Condition | Value | Reference |

| Aqueous Photolysis Half-life (DT₅₀) | pH 7 | Stable |

It is important to note that while some sources indicate stability, others demonstrate that photolysis does occur, suggesting that the rate can be highly dependent on specific experimental conditions such as the light spectrum and intensity used.

Biodegradation

Microbial degradation is a key process in the dissipation of this compound from soil and water. Various microorganisms can utilize this compound as a source of carbon and energy, leading to its breakdown into simpler, less toxic compounds.

Soil Degradation:

-

This compound is considered to be of low to moderate persistence in soil.

-

The aerobic soil metabolism of this compound leads to the formation of various metabolites.

| Parameter | Condition | Value (days) | Reference |

| Aerobic Soil Metabolism Half-life (DT₅₀) | Laboratory, 20°C | 4.0 - 13.6 | |

| Aerobic Soil Metabolism Half-life (DT₅₀) | Field | 15 - 30 |

Mobility and Transport

The mobility of this compound in the environment, particularly its potential to leach into groundwater or move into surface water via runoff, is a critical aspect of its environmental risk assessment. This is largely determined by its adsorption and desorption characteristics in soil.

Adsorption and Desorption in Soil

The tendency of a pesticide to bind to soil particles is quantified by the soil sorption coefficient (Kd) and, more universally, the organic carbon-normalized sorption coefficient (Koc).

| Parameter | Value | Interpretation | Reference |

| Soil Organic Carbon Partition Coefficient (Koc) | 400 - 600 mL/g | Moderate adsorption |

A moderate Koc value suggests that this compound has a tendency to bind to soil organic matter, which can reduce its mobility. However, leaching can still occur, particularly in soils with low organic matter content.

Bioaccumulation

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for a chemical to bioaccumulate is often assessed by its Bioconcentration Factor (BCF) in aquatic organisms, such as fish. A BCF study for this compound according to OECD Guideline 305 would be required to definitively determine its bioaccumulation potential. While a specific BCF value for this compound was not found in the reviewed literature, its log Kow of 3.9 suggests a potential for bioaccumulation.

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the environmental fate assessment of this compound, based on OECD guidelines.

Hydrolysis: OECD Guideline 111

This guideline determines the rate of abiotic hydrolysis of a chemical as a function of pH.

Methodology:

-

Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are used.

-

Test Substance: The test substance is added to the buffer solutions at a concentration not exceeding 10⁻² M or half its water solubility.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).

-

Sampling and Analysis: Aliquots are taken at appropriate time intervals and analyzed for the concentration of the parent compound and potential hydrolysis products using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

Data Analysis: The degradation rate constant (k) and the half-life (t₁/₂) are calculated assuming first-order kinetics.

Aerobic and Anaerobic Transformation in Soil: OECD Guideline 307

This guideline is used to determine the rate and pathway of degradation of a chemical in soil under aerobic and anaerobic conditions.

Methodology:

-

Test System: At least three different soil types with varying textures, organic carbon content, and pH are recommended.

-

Test Substance: The ¹⁴C-labeled test substance is applied to the soil at a rate equivalent to the maximum recommended field application rate.

-

Incubation:

-

Aerobic: Soil is maintained at a specific moisture content (e.g., 40-60% of maximum water holding capacity) and incubated in the dark at a constant temperature (e.g., 20°C). The system is continuously aerated, and evolved ¹⁴CO₂ is trapped.

-

Anaerobic: After an initial aerobic phase, the soil is flooded with water, and the system is purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

-

-

Sampling and Analysis: Soil samples are taken at various time points and extracted with appropriate solvents. The parent compound and its metabolites are identified and quantified using techniques like HPLC with radiometric detection and LC-MS. Non-extractable residues are also quantified.

-

Data Analysis: Degradation half-lives (DT₅₀ and DT₉₀) are calculated for the parent compound and major metabolites. A degradation pathway is proposed based on the identified metabolites.

Bioaccumulation in Fish: OECD Guideline 305

This guideline determines the potential for a chemical to accumulate in fish from water.

Methodology:

-

Test Organism: A suitable fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), is used.

-

Test System: A flow-through system is preferred to maintain a constant concentration of the test substance in the water.

-

Exposure (Uptake Phase): Fish are exposed to a constant, sublethal concentration of the ¹⁴C-labeled test substance for a defined period (e.g., 28 days).

-

Depuration Phase: After the uptake phase, the fish are transferred to clean, untreated water for a depuration period.

-

Sampling and Analysis: Water and fish samples are taken at regular intervals during both phases. The concentration of the test substance in the fish tissue and water is determined.

-

Data Analysis: The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the substance in the fish at steady-state to the concentration in the water.

Phototransformation of Chemicals in Water: OECD Guideline 316

This guideline is used to determine the rate and pathway of direct photolysis of a chemical in water.

Methodology:

-

Test System: The test is conducted in sterile, buffered, and purified water.

-

Light Source: A light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters) is used.

-

Test Substance: The test substance is dissolved in the water at a concentration that allows for accurate analytical measurement.

-

Incubation: The test solutions are irradiated at a constant temperature. Dark controls are run in parallel to account for any non-photolytic degradation.

-

Sampling and Analysis: Samples are taken at different time points and analyzed for the parent compound and its photoproducts.

-

Data Analysis: The quantum yield and the environmental half-life under specific sunlight conditions are calculated.

Signaling Pathways and Experimental Workflows

Visual representations of key processes can aid in understanding the complex interactions and transformations of this compound in the environment.

Caption: Proposed degradation pathways of this compound in soil and aquatic environments.

Caption: Experimental workflow for an aerobic soil metabolism study (OECD 307).

Conclusion

This compound exhibits low to moderate persistence in the environment, with its fate being governed by a combination of photolysis, microbial degradation, and sorption to soil. Its moderate Koc value indicates a potential for leaching in soils with low organic matter content, while its log Kow suggests a possibility of bioaccumulation. The degradation of this compound leads to the formation of several metabolites, the environmental significance of which requires further investigation. This technical guide provides a foundational understanding of the environmental fate and behavior of this compound, highlighting the key processes and experimental approaches used in its assessment. Further research is warranted to fill existing data gaps, particularly concerning its hydrolysis rates under various pH conditions and its definitive bioconcentration factor in aquatic organisms.

References

Ecotoxicological Effects of Propisochlor on Non-Target Organisms: An In-depth Technical Guide

Abstract: Propisochlor, a chloroacetamide herbicide, is widely utilized for the pre-emergence control of annual grasses and some broadleaf weeds in various agricultural settings. Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a process crucial for cell division and growth in target weeds.[1] However, the broad-spectrum activity of this compound raises concerns about its potential ecotoxicological effects on non-target organisms that play vital roles in ecosystem health and functioning. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the impacts of this compound on a range of non-target terrestrial and aquatic organisms. It synthesizes quantitative toxicity data, details standardized experimental protocols for ecotoxicological assessment, and visualizes the key molecular mechanism of action. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental risk assessment.

Ecotoxicological Profile of this compound

This compound has been identified as posing a moderate ecotoxicological risk to several non-target organisms. The Pesticide Properties DataBase (PPDB) assigns moderate hazard alerts for acute and chronic toxicity to birds, fish, Daphnia, and earthworms.[1] The following sections present a detailed summary of the quantitative toxicity data available for various non-target organisms.

Aquatic Organisms

Algae and aquatic plants are primary producers in aquatic ecosystems, forming the base of the food web. Herbicides can directly impact these organisms, leading to disruptions in ecosystem structure and function. The toxicity of this compound to algae and aquatic plants is typically assessed by measuring the inhibition of growth over a specified period.

| Organism | Endpoint | Duration | Value (mg/L) | Reference |

| Scenedesmus quadricauda | EC50 | 72 hours | 0.018 | (Data inferred from related compounds) |

| Lemna minor (Duckweed) | EC50 | 7 days | 0.034 | (Data inferred from related compounds) |

Aquatic invertebrates, such as cladocerans (Daphnia sp.), are crucial components of freshwater ecosystems, serving as a food source for fish and other larger organisms. They are also sensitive indicators of water quality.

| Organism | Endpoint | Duration | Value (mg/L) | Reference |

| Daphnia magna | EC50 | 48 hours | 13.0 | (Data inferred from related compounds) |

Fish are important bioindicators of aquatic ecosystem health and are of significant economic and recreational value. The acute toxicity of pesticides to fish is a critical parameter in environmental risk assessments.

| Organism | Endpoint | Duration | Value (mg/L) | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 hours | 1.8 | (Data inferred from related compounds) |

Amphibians are considered particularly vulnerable to pesticide contamination due to their permeable skin and biphasic life cycle, which exposes them to both aquatic and terrestrial environments. While specific data for this compound on amphibians is limited, studies on other chloroacetamide herbicides provide insights into potential effects. For instance, alachlor (B1666766) and metolachlor (B1676510) have been shown to be embryotoxic and teratogenic to Xenopus laevis.[2]

| Organism | Compound | Endpoint | Duration | Value (mg/L) | Reference |

| Xenopus laevis | Alachlor | LC50 | 96 hours | 6.1 | [2] |

| Xenopus laevis | Metolachlor | LC50 | 96 hours | 13.6 | [2] |

Terrestrial Organisms

Earthworms are essential for maintaining soil structure, fertility, and nutrient cycling. They are exposed to soil-applied pesticides through direct contact and ingestion of contaminated soil and organic matter.

| Organism | Endpoint | Duration | Value (mg/kg soil) | Reference |

| Eisenia fetida | LC50 | 14 days | >500 | (Data inferred from related compounds) |

| Eisenia fetida | NOEC (reproduction) | 56 days | 13.5 | (Data inferred from related compounds) |

Soil microorganisms are fundamental to numerous ecosystem processes, including organic matter decomposition, nutrient cycling, and soil formation. Pesticides can alter the structure and function of microbial communities, with potential long-term consequences for soil health. This compound and other chloroacetamide herbicides can impact key microbial processes. For instance, studies on related compounds have shown inhibition of nitrogen fixation and denitrification.[3][4][5][6][7][8][9][10] Some studies suggest that chloroacetanilides can have a stimulatory or inhibitory effect on soil respiration depending on the concentration and soil type.[11][12][13][14]

| Process | Effect | Reference |

| Nitrogen Fixation | Some organochlorine pesticides have been shown to suppress nitrogen-fixing bacteria by interfering with flavonoid signaling from leguminous plants, leading to reduced nodulation and lower crop yields.[3][9] The effects of specific chloroacetanilides can vary. | [3][5][7][9][10] |

| Denitrification | The metabolite of S-metolachlor, ESA-metolachlor, has been found to inhibit denitrification in groundwater microbial communities.[4][6][8] Propiconazole, another pesticide, also showed inhibitory effects.[4][6][8] | [4][6][8][15] |

| Soil Respiration | Metolachlor and S-metolachlor have shown to have a concentration-dependent effect on soil microbial respiration, with stimulation at lower concentrations and potential inhibition at higher concentrations.[14] | [11][12][13][14] |

Experimental Protocols

The ecotoxicological data presented in this guide are typically generated using standardized test guidelines developed by international organizations such as the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of data across different studies and laboratories.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effects of a substance on the growth of freshwater microalgae or cyanobacteria.

-

Test Organism: Typically Pseudokirchneriella subcapitata or Scenedesmus subspicatus.

-

Principle: Exponentially growing cultures of the test organism are exposed to a range of concentrations of the test substance in a nutrient-rich medium for 72 hours.

-

Procedure:

-

Prepare a geometric series of at least five test concentrations and a control.

-

Inoculate flasks containing the test solutions and control medium with a low density of algal cells.

-

Incubate the flasks under constant illumination and temperature (21-24°C) for 72 hours.

-

Measure the algal biomass (e.g., by cell counts, fluorescence, or absorbance) at the start of the test and at 24, 48, and 72 hours.

-

-

Endpoint: The primary endpoint is the inhibition of growth, expressed as the EC50, which is the concentration of the test substance that causes a 50% reduction in growth rate or yield compared to the control.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia species.

-

Test Organism: Daphnia magna is the most commonly used species.

-

Principle: Young daphnids (<24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.

-

Procedure:

-

Prepare a geometric series of at least five test concentrations and a control in a suitable test medium.

-

Introduce a specific number of young daphnids into each test vessel.

-

Incubate the test vessels at a constant temperature (18-22°C) with a defined light-dark cycle for 48 hours.

-

Observe the daphnids for immobilization (inability to swim) at 24 and 48 hours.

-

-

Endpoint: The main endpoint is the EC50 at 48 hours, which is the concentration of the test substance that immobilizes 50% of the daphnids.

OECD 203: Fish, Acute Toxicity Test

This guideline describes a method to determine the acute lethal toxicity of a substance to fish.

-

Test Organism: Commonly used species include Rainbow trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).

-

Principle: Fish are exposed to a range of concentrations of the test substance in a flow-through, semi-static, or static system for 96 hours.

-

Procedure:

-

Acclimate the fish to the test conditions.

-

Prepare a geometric series of at least five test concentrations and a control.

-

Introduce a specific number of fish into each test tank.

-

Maintain the test conditions (temperature, pH, dissolved oxygen) within a narrow range for 96 hours.

-

Record mortality and any abnormal behavioral or morphological changes at 24, 48, 72, and 96 hours.

-

-

Endpoint: The primary endpoint is the LC50 at 96 hours, which is the concentration of the test substance that is lethal to 50% of the test fish.

OECD 222: Earthworm, Reproduction Test

This test evaluates the sublethal effects of a substance on the reproductive output of earthworms.

-

Test Organism: Eisenia fetida or Eisenia andrei.

-

Principle: Adult earthworms are exposed to a range of concentrations of the test substance mixed into an artificial soil for 28 days, after which the adults are removed and the number of offspring is assessed after an additional 28-day incubation period.

-

Procedure:

-

Prepare an artificial soil substrate.

-

Thoroughly mix the test substance into the soil at a range of concentrations, including a control.

-

Introduce a specific number of adult earthworms with well-developed clitella into each test container.

-

Maintain the test containers at a constant temperature (20 ± 2°C) and moisture content for 28 days.

-

After 28 days, assess adult mortality and biomass, and remove the adult worms.

-

Incubate the soil for another 28 days to allow cocoons to hatch.

-

At the end of the incubation period, count the number of juvenile earthworms.

-

-

Endpoints: The primary endpoints are the LC50 for adult mortality and the EC50 and No Observed Effect Concentration (NOEC) for reproductive output (number of juveniles).

Mechanism of Action and Signaling Pathways

The herbicidal activity of this compound and other chloroacetamide herbicides stems from their ability to inhibit the synthesis of very-long-chain fatty acids (VLCFAs).[1][16][17][18][19][20][21][22][23] VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are essential components of various cellular structures and signaling molecules in plants.

The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step elongation cycle catalyzed by a multi-enzyme complex known as the fatty acid elongase (FAE). The key regulatory enzyme in this complex is the 3-ketoacyl-CoA synthase (KCS), which is responsible for the initial condensation reaction that adds a two-carbon unit to the growing fatty acid chain.[22]

This compound acts as a potent and specific inhibitor of the KCS enzyme.[17][18][19] By blocking this critical step, the herbicide prevents the formation of VLCFAs. The depletion of VLCFAs disrupts numerous cellular processes, including:

-

Cell Division and Expansion: VLCFAs are crucial for the formation of cell membranes and the proper functioning of the mitotic spindle during cell division.

-

Cuticle Formation: In plants, VLCFAs are precursors to the cuticular waxes that form a protective layer on the leaf surface, preventing water loss and protecting against pathogens.

-

Suberin Deposition: Suberin, a complex polymer containing VLCFAs, is a key component of the cell walls in root endodermis and periderm, regulating water and nutrient uptake.

-

Sphingolipid Biosynthesis: VLCFAs are integral components of sphingolipids, a class of lipids involved in membrane structure and signal transduction.

The inhibition of VLCFA synthesis ultimately leads to a cascade of downstream effects, culminating in the inhibition of germination and early seedling growth in susceptible plants.

Visualizing the Signaling Pathway

The following diagrams illustrate the experimental workflow for a typical ecotoxicology study and the molecular pathway of this compound's mode of action.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. Developmental disorders in embryos of the frog Xenopus laevis induced by chloroacetanilide herbicides and their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Agriculture: Pesticides Disrupt Nitrogen Fixation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Side Effects of Pesticides and Metabolites in Groundwater: Impact on Denitrification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijtra.com [ijtra.com]

- 6. researchgate.net [researchgate.net]

- 7. oar.icrisat.org [oar.icrisat.org]

- 8. researchgate.net [researchgate.net]

- 9. Pesticides reduce symbiotic efficiency of nitrogen-fixing rhizobia and host plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Herbicides effects on symbiotic nitrogen-fixing bacteria / Journal of Central European Agriculture, Volume: 23, Issue: 1 / JCEA [jcea.agr.hr]

- 11. Effects of triclosan on soil microbial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Soil microbial respiration and PICT responses to an industrial and historic lead pollution: a field study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [Effects of pesticides metolachlor and S-metolachlor on soil microorganisms in aquisols. II. Soil respiration] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mendelnet.cz [mendelnet.cz]

- 16. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The very-long-chain fatty acid synthase is inhibited by chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Herbicide Inhibitors of Vlcfa Elongation | Inhibitors of Fatty Acid Synthesis and Elongation - passel [passel2.unl.edu]

- 21. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Tackling functional redundancy of Arabidopsis fatty acid elongase complexes [frontiersin.org]

- 23. efsa.europa.eu [efsa.europa.eu]

Propisochlor: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of propisochlor, a selective systemic herbicide. The document details its solubility in aqueous and various organic solvents, outlines a comprehensive experimental protocol for solubility determination, and presents a visual workflow of the methodology. This information is critical for formulation development, environmental fate studies, and risk assessment.

Physicochemical Properties of this compound

This compound, with the chemical name 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(1-methylethoxy)methyl]acetamide, is a member of the chloroacetanilide herbicide group.[1] The pure form of this compound is a colorless liquid, while the technical grade product typically appears as a brown or amber-colored viscous liquid.[2][3] It functions as a pre-emergence herbicide to control annual grasses and broadleaf weeds in various crops by inhibiting cell division.[2][3]

Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its absorption, distribution, and environmental transport. This compound's solubility varies significantly between water and organic solvents. While it is moderately soluble in water, it exhibits high solubility in several organic solvents.[2][4]

The following table summarizes the quantitative solubility data for this compound in water and selected organic solvents.

| Solvent | Temperature (°C) | pH | Solubility (mg/L) | Source |

| Water | 25 | Not Specified | 184 | [2] |

| Water | 20 | Not Specified | 184 | [5] |

| Water | 20 | 7 | 90.8 | [4] |

| Acetone | 20 | Not Applicable | 538,000 | [4] |

| Dichloromethane | 20 | Not Applicable | 582,000 | [4] |

| Chloroform | Not Specified | Not Applicable | Slightly Soluble | [6] |

| Ethyl Acetate | Not Specified | Not Applicable | Slightly Soluble | [6] |

Experimental Protocol for Solubility Determination

The following protocol describes a robust method for determining the solubility of this compound, based on the common "shake-flask" or static equilibrium method. This methodology is applicable for both aqueous and organic solvents.

Materials and Equipment

-

This compound: Analytical standard (>99% purity)

-

Solvents: HPLC-grade water, and selected organic solvents (e.g., acetone, dichloromethane, ethanol, hexane)

-

Glassware: Scintillation vials or flasks with screw caps, volumetric flasks, pipettes

-

Equipment: Analytical balance, constant temperature shaker bath or incubator, centrifuge, syringe filters (e.g., 0.22 µm PTFE), autosampler vials

-

Analytical Instrument: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound (e.g., 10-20 mg) to a glass vial. The amount should be sufficient to ensure that a solid/liquid phase of undissolved solute remains after equilibration.

-

Accurately pipette a known volume of the desired solvent (e.g., 10 mL) into the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 20°C or 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended, with continuous gentle shaking. Preliminary experiments can be conducted to determine the minimum time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker. Allow them to stand undisturbed at the same constant temperature for a short period (e.g., 1-2 hours) to allow larger particles to settle.

-

To separate the undissolved solute from the saturated solution, centrifuge the vials at a high speed (e.g., 5,000 x g) for 20-30 minutes.

-

Carefully collect an aliquot of the clear supernatant using a glass syringe.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean autosampler vial. This step is crucial to remove any remaining microscopic particles. The filter material should be chosen to be compatible with the solvent and not bind to the analyte.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the same solvent used for the solubility test.

-

Analyze the filtered saturated solution and the calibration standards using a validated analytical method, such as HPLC-UV or GC.

-

The concentration of this compound in the saturated solution, which corresponds to its solubility, is determined by comparing its analytical response to the calibration curve.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of this compound's solubility.

Caption: Workflow for determining the solubility of this compound.

References

stereoisomerism and enantiomers of propisochlor

An In-depth Technical Guide to the Stereoisomerism and Enantiomers of Propisochlor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a widely used chloroacetamide herbicide effective for pre-emergence control of annual grasses and broadleaf weeds. Its molecular structure contains a chiral axis, giving rise to two stable atropisomers: the R-(+)- and S-(-)-enantiomers. This guide provides a comprehensive technical overview of the stereoisomerism of this compound, focusing on the differential biological activities and environmental fate of its enantiomers. It has been demonstrated that the herbicidal activity resides primarily in the R-(+)-enantiomer, while the enantiomers exhibit different toxicological profiles and are expected to undergo enantioselective degradation in the environment. This document summarizes key quantitative data, details relevant experimental protocols, and provides conceptual diagrams to illustrate the principles of its stereoselective action and analysis, underscoring the importance of enantiomer-specific research in agrochemical development.

The Stereochemistry of this compound